Cas no 852369-07-4 (N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide)

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a synthetic organic compound featuring an indole core substituted with a methyl group at the 2-position and an oxoacetamide moiety at the 3-position. The structure includes an ethyl group and a 3-methylphenyl substituent on the amide nitrogen, enhancing its steric and electronic properties. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting indole-related biological pathways. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in the synthesis of bioactive molecules. The compound exhibits moderate stability under standard conditions, facilitating handling and storage.
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide structure
852369-07-4 structure
Product name:N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
CAS No:852369-07-4
MF:C20H20N2O2
MW:320.385004997253
CID:5843919
PubChem ID:7117612

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide
    • 1H-Indole-3-acetamide, N-ethyl-2-methyl-N-(3-methylphenyl)-α-oxo-
    • F0675-0350
    • N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
    • SR-01000008372
    • 852369-07-4
    • AKOS001869311
    • SR-01000008372-1
    • Inchi: 1S/C20H20N2O2/c1-4-22(15-9-7-8-13(2)12-15)20(24)19(23)18-14(3)21-17-11-6-5-10-16(17)18/h5-12,21H,4H2,1-3H3
    • InChI Key: WLSFDZVYGWDDBD-UHFFFAOYSA-N
    • SMILES: C(N(CC)C1=CC=CC(C)=C1)(=O)C(C1C2=C(NC=1C)C=CC=C2)=O

Computed Properties

  • Exact Mass: 320.152477885g/mol
  • Monoisotopic Mass: 320.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.2Ų
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.223±0.06 g/cm3(Predicted)
  • Boiling Point: 530.1±60.0 °C(Predicted)
  • pka: 15.23±0.30(Predicted)

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0350-10mg
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0675-0350-15mg
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0675-0350-5μmol
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0675-0350-50mg
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
50mg
$160.0 2023-05-17
A2B Chem LLC
BA77045-1mg
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4
1mg
$245.00 2024-04-19
Life Chemicals
F0675-0350-2μmol
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0350-2mg
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0675-0350-4mg
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0675-0350-75mg
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0675-0350-100mg
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
852369-07-4 90%+
100mg
$248.0 2023-05-17

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide Related Literature

Additional information on N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide

Recent Advances in the Study of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide (CAS: 852369-07-4)

The compound N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide (CAS: 852369-07-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique indole and oxoacetamide structural motifs, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide to enhance its pharmacokinetic and pharmacodynamic properties. A study published in the Journal of Medicinal Chemistry (2023) reported the development of novel derivatives of this compound, which demonstrated improved solubility and bioavailability. These derivatives were evaluated for their inhibitory effects on specific protein targets involved in inflammatory pathways, showing promising results in preclinical models of chronic inflammation.

In addition to its anti-inflammatory potential, N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has been investigated for its role in modulating cellular signaling pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to interact with key enzymes in the MAPK pathway, suggesting its utility in targeting cancers driven by aberrant MAPK signaling. The study employed molecular docking and in vitro assays to validate these interactions, providing a foundation for further drug discovery efforts.

Another area of interest is the compound's potential application in neurodegenerative diseases. Research conducted at the University of Cambridge (2023) explored the neuroprotective effects of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide in models of Alzheimer's disease. The findings indicated that the compound could reduce amyloid-beta aggregation and mitigate oxidative stress in neuronal cells, positioning it as a candidate for further development in this therapeutic area.

Despite these promising findings, challenges remain in the clinical translation of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. However, the growing body of research underscores the compound's versatility and potential across multiple therapeutic domains, making it a valuable focus for ongoing and future investigations in chemical biology and pharmaceutical sciences.

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